molecular formula C9H9NO2 B13577009 5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid

5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid

Cat. No.: B13577009
M. Wt: 163.17 g/mol
InChI Key: XYBFDAFAQHGDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, its role as a corrosion inhibitor involves adsorption onto metal surfaces, forming a protective layer that prevents corrosion .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO2/c11-9(12)8-4-6-2-1-3-7(6)5-10-8/h4-5H,1-3H2,(H,11,12)

InChI Key

XYBFDAFAQHGDHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NC=C2C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.